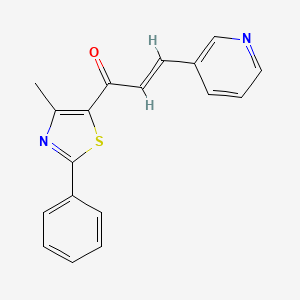
copper;2-hydroxy-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;2-hydroxy-4-methylbenzoate is a coordination compound formed by the interaction of copper ions with 2-hydroxy-4-methylbenzoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-hydroxy-4-methylbenzoate typically involves the reaction of copper salts, such as copper(II) chloride or copper(II) nitrate, with 2-hydroxy-4-methylbenzoic acid in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
Copper;2-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxides and other oxidation products.
Reduction: It can be reduced to form copper metal or lower oxidation state copper compounds.
Substitution: The benzoate ligand can be substituted with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as amines, phosphines, or other carboxylates.
Major Products Formed
Oxidation: Copper oxides and other copper(II) compounds.
Reduction: Copper metal or copper(I) compounds.
Substitution: New copper complexes with different ligands.
科学的研究の応用
Copper;2-hydroxy-4-methylbenzoate has several applications in scientific research:
作用機序
The mechanism by which copper;2-hydroxy-4-methylbenzoate exerts its effects is primarily through its ability to interact with biological molecules and catalyze chemical reactions. The copper ion in the compound can participate in redox reactions, facilitating the transfer of electrons and the formation of reactive oxygen species. These reactive species can then interact with cellular components, leading to antimicrobial effects or other biological activities .
類似化合物との比較
Copper;2-hydroxy-4-methylbenzoate can be compared with other copper complexes such as:
Copper(II) acetate: Similar in its catalytic properties but differs in the ligand structure.
Copper(II) sulfate: Commonly used in industrial applications but lacks the specific ligand interactions of this compound.
Copper(II) chloride: Widely used in various chemical reactions but has different solubility and reactivity properties.
The uniqueness of this compound lies in its specific ligand, 2-hydroxy-4-methylbenzoate, which imparts distinct chemical and biological properties to the compound .
特性
IUPAC Name |
copper;2-hydroxy-4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNOYLOVPVSBPA-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)[O-])O.CC1=CC(=C(C=C1)C(=O)[O-])O.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)[O-])O.CC1=CC(=C(C=C1)C(=O)[O-])O.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14CuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7853217.png)
![4-[(4-chloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B7853230.png)
![4-[(3,5-dichloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B7853238.png)
![3-(methoxymethyl)-4-[(thiophen-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853249.png)
![3-(methoxymethyl)-4-[(morpholin-4-ylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853253.png)
![3-(methoxymethyl)-4-[(pyridin-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853256.png)
![3-(methoxymethyl)-4-[(pyridin-3-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853268.png)

![methyl 4-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzoate](/img/structure/B7853277.png)
![4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853282.png)
![(2E)-3-(dimethylamino)-1-(2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B7853284.png)

![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide](/img/structure/B7853310.png)
